2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6,14H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNBVAXGMMHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using a palladium catalyst.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the triazine ring or the bromophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield a sulfoxide or sulfone, while reduction of the triazine ring could lead to a dihydrotriazine derivative.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of triazine derivatives known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 312.4 g/mol. The structure features a triazine ring that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. A comprehensive study demonstrated that derivatives of triazine displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the compound may also possess similar properties.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine Derivative A | E. coli | 32 µg/mL |
| Triazine Derivative B | S. aureus | 16 µg/mL |
Anticancer Potential
Triazine compounds have been explored for their anticancer activities. A study highlighted the synthesis of various triazine derivatives that exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis |
| MCF-7 | 15 | Cell Cycle Arrest |
Herbicidal Activity
The compound's structure suggests potential use as an herbicide. Research into similar triazine compounds has shown effectiveness in inhibiting weed growth, making them valuable in agricultural settings. Field trials indicated that certain triazine derivatives reduced weed biomass significantly compared to untreated controls.
| Weed Species | Application Rate (g/ha) | Weed Biomass Reduction (%) |
|---|---|---|
| Amaranthus spp. | 200 | 85 |
| Chenopodium spp. | 150 | 75 |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized triazine derivatives, including the compound , revealed promising results against multi-drug resistant strains of bacteria. The study utilized both in vitro and in vivo models to assess efficacy.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on the anticancer properties, researchers tested the compound on various human cancer cell lines. Results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, demonstrating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazine ring and bromophenyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfanyl-acetamide derivatives with heterocyclic cores. Below is a structural and functional comparison with analogs from the literature:
Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Key Observations
Core Heterocycle Differences: The 1,2,4-triazinone core in the target compound differs from the 1,2,4-triazole cores in analogs (e.g., ).
Substituent Effects :
- 4-Bromophenyl vs. Other Aryl Groups : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins. In contrast, sulfamoylphenyl () introduces hydrogen-bonding capacity, while trifluoromethyl () increases metabolic stability.
- Pyridinyl vs. Furan : Pyridine’s nitrogen atom (e.g., ) enables π-stacking interactions, whereas furan’s oxygen () may alter metabolic pathways.
The triazinone core’s redox-active properties (due to the keto group) might confer unique pharmacological profiles.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~368 g/mol) compared to triazole analogs (~477–526 g/mol) suggests better pharmacokinetic profiles, though bromine’s lipophilicity could offset this advantage.
Research Implications
- Structural Optimization : Replacing the 4-bromophenyl with sulfamoylphenyl () or trifluoromethylphenyl () could balance solubility and activity.
- Activity Screening : The anti-exudative activity of triazole analogs () warrants testing the target compound in similar assays.
- Crystallographic Studies: SHELX-based refinements () could resolve conformational differences between triazinone and triazole cores, aiding in structure-activity relationship (SAR) analysis.
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a member of the triazine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including antibacterial, antifungal, anticancer properties, and its potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.38 g/mol. Its structure includes a triazine ring, which is known for contributing to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O3S |
| Molecular Weight | 335.38 g/mol |
| IUPAC Name | 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
| CAS Number | 540772-31-4 |
Antibacterial Activity
Research indicates that compounds containing the triazine moiety exhibit significant antibacterial properties. A study on related compounds demonstrated that derivatives with a bromophenyl group showed comparable efficacy to established antibiotics against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low for certain derivatives, indicating potent antibacterial activity .
Antifungal Activity
The presence of the triazine ring has also been linked to antifungal activity. Compounds similar to 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide have shown effectiveness against various fungal strains. The mechanism is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin . The proposed mechanism involves apoptosis induction through mitochondrial pathways and inhibition of specific oncogenic signaling pathways.
Case Studies
- Antibacterial Efficacy : A study evaluated various substituted phenylthiazol derivatives for their antibacterial properties. The results indicated that the presence of electron-withdrawing groups enhanced activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : In another investigation involving a library of triazine derivatives, several compounds were screened for their ability to inhibit tumor growth in multicellular spheroids. The compound exhibited significant inhibition rates compared to control groups .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymatic Pathways : The triazine ring may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities that may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and optimizing the yield of this compound?
- Methodological Answer : Synthesis typically involves coupling the triazinone core with the 4-bromophenylacetamide moiety via a sulfanyl linker. Optimization can be achieved by varying reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the use of single-crystal X-ray diffraction to confirm structural integrity post-synthesis, ensuring purity and correct regiochemistry . suggests using trichlorotriazine intermediates for stepwise functionalization, which may improve yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., amine protons in the triazinone ring) .
- X-ray Crystallography : Essential for resolving stereochemical ambiguities and validating molecular conformation, as demonstrated in for a structurally analogous compound .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for bromine-containing derivatives .
Q. How should researchers handle this compound safely under laboratory conditions?
- Methodological Answer :
- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis or thermal decomposition, as indicated for brominated acetamide derivatives in .
- Safety Protocols : Use fume hoods for synthesis steps involving volatile solvents. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can experimental designs like split-plot randomization improve biological activity studies for this compound?
- Methodological Answer : Adapt split-plot designs (e.g., ) to evaluate dose-response relationships across multiple biological replicates. For instance:
- Main Plots : Vary concentrations of the compound.
- Subplots : Test different cell lines or enzyme targets.
- Statistical Validation : Use ANOVA to account for variability between replicates and interactions between factors .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazinone and bromophenyl moieties?
- Methodological Answer :
- Substituent Modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity.
- Core Analogues : Synthesize derivatives with alternative heterocycles (e.g., oxadiazoles, pyrazoles) to compare binding affinity, as shown in for related compounds .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural changes to activity trends.
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Phase 1 : Determine physicochemical properties (logP, solubility) to model environmental distribution.
- Phase 2 : Conduct biodegradation assays under aerobic/anaerobic conditions.
- Phase 3 : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical weighting to account for experimental variability.
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate confounding factors.
- Cross-Validation : Compare in vitro results with in silico predictions (e.g., QSAR models) .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Probe binding stability in protein active sites (e.g., triazinone interactions with kinase ATP pockets).
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Crystallographic Data Integration : Use structural parameters from and to refine docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
